Cas no 112318-10-2 (3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-)
112318-10-2 structure
Product Name:3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-
Numero CAS:112318-10-2
MF:C11H12N4O2
MW:232.23858165741
CID:197848
PubChem ID:490352
Update Time:2025-04-19
3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-
- 9-(2',3'-dihydroxycyclopent-4'-enyl)-3-deazaadenine
- (1S,2R,5R)-5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
- 3-Cyclopentene-1,2-diol, 5-(4-amino-1H-imidazo(4,5-c)pyridin-1-yl)-, (1alpha,2alpha,5beta)-
- 5'-Dhcda
- 5'-Nordeazaneplanocina
- 9-(trans-2',trans-3'-Dihydroxycyclopent-4'-enyl)-3-deazaadenine
- Ttdhda
- 112318-10-2
- SCHEMBL1935353
- AVS-6282
- A802591
- UJJIREDPTVPNLW-MRTMQBJTSA-N
- C^3DHCeA
- 5-(4-Imino-4,5-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
- (1S,2R,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
- (1S,2R,5R)-5-(4-azanylimidazo[4,5-c]pyridin-1-yl)cyclopent-3-ene-1,2-diol
- (1S,2R,5R)-5-(4-amino-1-imidazo[4,5-c]pyridinyl)cyclopent-3-ene-1,2-diol
- 9-[Trans-2'-trans-3'-dihydroxycyclopent-4'-enyl]-3-deazaadenine
- DTXSID80920732
-
- Inchi: 1S/C11H12N4O2/c12-11-9-6(3-4-13-11)15(5-14-9)7-1-2-8(16)10(7)17/h1-5,7-8,10,16-17H,(H2,12,13)/t7-,8-,10+/m1/s1
- Chiave InChI: UJJIREDPTVPNLW-MRTMQBJTSA-N
- Sorrisi: O[C@@H]1[C@@H](C=C[C@H]1N1C=NC2C(N)=NC=CC1=2)O
Proprietà calcolate
- Massa esatta: 232.096
- Massa monoisotopica: 232.096
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 17
- Conta legami ruotabili: 1
- Complessità: 325
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: -0.9
- Superficie polare topologica: 97.2Ų
Proprietà sperimentali
- Densità: 1.71
- Punto di ebollizione: 548.9°Cat760mmHg
- Punto di infiammabilità: 285.8°C
- Indice di rifrazione: 1.823
3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel- Letteratura correlata
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
112318-10-2 (3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-, (1R,2S,5S)-rel-) Prodotti correlati
- 102052-95-9(3-Cyclopentene-1,2-diol,5-(4-amino-1H-imidazo[4,5-c]pyridin-1-yl)-3-(hydroxymethyl)-, (1S,2R,5R)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso